molecular formula C13H27N3O3S B4442133 1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide

Cat. No. B4442133
M. Wt: 305.44 g/mol
InChI Key: IELZDCFBHVRNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as DMAPS and has been synthesized by researchers to investigate its mechanism of action and potential applications in different fields.

Mechanism of Action

The mechanism of action of DMAPS is not fully understood, but it is thought to act as an allosteric modulator of ion channels and receptors. It has been shown to increase the activity of certain ion channels, such as the TRPV1 channel, by binding to a specific site on the channel. DMAPS has also been shown to bind to the CB1 receptor, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
DMAPS has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel and receptor activity, anti-inflammatory activity, and antioxidant activity. It has also been shown to reduce pain perception in animal models and to improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using DMAPS in lab experiments is its ability to modulate the activity of ion channels and receptors, which can be useful in the study of pain perception, inflammation, and other physiological processes. However, one limitation of using DMAPS is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. Additionally, the synthesis of DMAPS requires specialized equipment and expertise, which can limit its availability in certain research settings.

Future Directions

There are several potential future directions for research on DMAPS. One area of interest is the development of more potent analogs of DMAPS that can be used at lower concentrations. Another area of interest is the investigation of DMAPS as a potential therapeutic agent for the treatment of pain, inflammation, and other conditions. Additionally, further research is needed to fully understand the mechanism of action of DMAPS and its effects on ion channels and receptors.

Scientific Research Applications

DMAPS has been used in various scientific research applications, including the study of ion channels and receptors. It has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. DMAPS has also been used in the study of G protein-coupled receptors, which are important targets for drug development. In addition, DMAPS has been investigated for its potential as an anti-inflammatory agent and for its ability to protect against oxidative stress.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3S/c1-11(2)5-8-14-13(17)12-6-9-16(10-7-12)20(18,19)15(3)4/h11-12H,5-10H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELZDCFBHVRNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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